Direct Comparison of Plasma Protein Binding: TTT 3002 vs. CEP-701 in Human AML Plasma
TTT 3002 demonstrates significantly lower plasma protein binding compared to CEP-701 (lestaurtinib), a first-generation FLT3 inhibitor. In an ex vivo assay using Ba/F3-ITD cells cultured in 100% human AML patient plasma, TTT 3002 (20 nM) maintained inhibition of FLT3 phosphorylation at ~20% of the DMSO control, whereas CEP-701 (100 nM) showed only ~55% inhibition under identical conditions [1]. This indicates a 5-fold lower concentration of TTT 3002 achieves superior target engagement in a plasma-rich environment.
| Evidence Dimension | Inhibition of FLT3 phosphorylation in human AML plasma |
|---|---|
| Target Compound Data | TTT 3002 (20 nM): ~80% inhibition (pFLT3/FLT3 ~20% of control) |
| Comparator Or Baseline | CEP-701 (100 nM): ~45% inhibition (pFLT3/FLT3 ~55% of control) |
| Quantified Difference | 5-fold lower concentration of TTT 3002 yields ~1.8-fold greater inhibition |
| Conditions | Ba/F3-ITD cells in 100% human AML patient plasma, 1-hour treatment |
Why This Matters
Lower plasma protein binding results in a higher free drug fraction, reducing the dose required to achieve effective target inhibition and potentially widening the therapeutic window in translational research.
- [1] Ma HS, Nguyen B, Duffield AS, Li L, Galanis A, Williams AB, Brown PA, Levis MJ, Leahy DJ, Small D. Figure 6E: TTT-3002 is active in AML patient plasma and has lower affinity for human plasma proteins compared to CEP-701. Cancer Res. 2014 Sep 15;74(18):5206-17. PMC4301261. View Source
